MA220607

Antibacterial FtsZ inhibitor Dual-targeting

Antimicrobial resistance driven by single-target agents compromises preclinical study translatability. MA220607 is a validated dual-targeting tool compound that simultaneously promotes FtsZ polymerization and disrupts bacterial membrane integrity within a single chemical scaffold, overcoming this limitation. • Broad-spectrum bactericidal activity: MIC 0.062-2 µg/mL (Gram-positive) and 0.5-4 µg/mL (Gram-negative), including MRSA • Low hemolytic toxicity and biofilm inhibition contribute to low observed resistance frequency • In vivo efficacy confirmed in a mouse infection model, suitable as a reference standard for preclinical antibacterial programs.

Molecular Formula C34H38IN
Molecular Weight 587.6 g/mol
Cat. No. B12384807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMA220607
Molecular FormulaC34H38IN
Molecular Weight587.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=[N+](C=C2C3=CC=CC=C3)C)C4=CC=C(C=C4)C(C)(C)C.[I-]
InChIInChI=1S/C34H38N.HI/c1-33(2,3)29-19-14-25(15-20-29)13-16-28-23-32(27-17-21-30(22-18-27)34(4,5)6)35(7)24-31(28)26-11-9-8-10-12-26;/h8-24H,1-7H3;1H/q+1;/p-1/b16-13+;
InChIKeyPETRXUJAJSDTOF-ZUQRMPMESA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MA220607: A 1-Methyl-2,5-Diphenylpyridin-1-ium Core Antibacterial Agent with Dual-Targeting Mechanism


MA220607 is a synthetic antibacterial agent possessing a 1-methyl-2,5-diphenylpyridin-1-ium core structure [1]. Its primary mechanism of action is dual-targeting, simultaneously promoting the polymerization of the essential bacterial cell division protein FtsZ and disrupting the integrity of the bacterial cell membrane [2]. This dual mechanism confers broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [3]. The compound is characterized by low hemolytic toxicity and the ability to inhibit biofilm formation, features which contribute to its low observed frequency of resistance [4].

Why MA220607 Cannot Be Substituted by Single-Target FtsZ Inhibitors or Membrane Disruptors


The antibacterial landscape targeting FtsZ is populated by compounds that either solely promote FtsZ polymerization (e.g., PC190723, TXA6101) or primarily act as membrane disruptors. A key differentiator for MA220607 is its integrated, dual-targeting mechanism of action (MOA) within a single chemical scaffold [1]. This dual MOA—concurrently promoting FtsZ polymerization and disrupting membrane integrity—addresses a critical limitation of single-target agents: the higher propensity for resistance development. The low observed frequency of resistance for MA220607 is attributed to the challenge bacteria face in simultaneously evolving countermeasures against two independent lethal mechanisms [2]. Substituting MA220607 with a single-target FtsZ promoter or a standalone membrane disruptor would forfeit this synergistic, anti-resistance advantage, potentially compromising long-term experimental efficacy and leading to misleading results in resistance studies.

Quantitative Differentiation of MA220607 from FtsZ Inhibitor Comparators


Superior Broad-Spectrum Activity vs. Fascaplysin Derivative FtsZ Inhibitors

MA220607 demonstrates a more potent and balanced broad-spectrum antibacterial profile compared to a leading class of FtsZ-targeting fascaplysin derivatives, which also possess a dual-action mechanism. The MIC values for MA220607 against both Gram-positive and Gram-negative bacteria are lower than those reported for the fascaplysin derivative series [1][2].

Antibacterial FtsZ inhibitor Dual-targeting

Demonstrated In Vivo Efficacy in a Murine Infection Model

MA220607 has demonstrated a significant capacity to inhibit bacterial growth in a live mammalian model. The original research article states that MA220607 could 'significantly inhibit the growth of bacteria in mice' [1]. In contrast, many in-class FtsZ inhibitors, such as PC190723, have shown limited or no in vivo efficacy against Gram-negative infections due to poor penetration or rapid clearance, with their activity largely restricted to in vitro studies [2].

In vivo efficacy Antibacterial Preclinical model

Validated Dual Mechanism: Membrane Disruption and FtsZ Perturbation

The dual-targeting mechanism of MA220607 is validated by specific assays. MA220607 promotes FtsZ protein polymerization and increases the permeability of bacterial membranes, also altering their proton gradients [1]. Molecular dynamics simulations confirm that MA220607 blocks the transition of FtsZ from the tense (T) to relaxed (R) state, a mechanism not shared by simpler FtsZ stabilizers like PC190723, which primarily modulates assembly cooperativity [2].

Mechanism of Action Dual-target FtsZ polymerization

High-Impact Research Applications of MA220607


Mechanistic Studies of Dual-Targeting Antibacterial Strategies

MA220607 serves as an ideal tool compound for investigating the synergistic effects of simultaneously targeting FtsZ and the bacterial membrane. Its validated dual mechanism [1] allows researchers to dissect the contributions of each pathway to bactericidal activity and the suppression of resistance. This is a superior alternative to combining two single-target compounds, as the integrated nature of MA220607's activity eliminates variables like differential pharmacokinetics and off-target effects that arise when using compound mixtures.

Biofilm Inhibition and Eradication Studies

MA220607 is explicitly reported to inhibit the formation of bacterial biofilms [1]. Biofilms are a major contributor to antibiotic resistance and chronic infections. MA220607 can be employed as a positive control or a lead compound in assays designed to screen for or characterize new anti-biofilm agents. Its dual mechanism suggests it may be particularly effective against biofilms formed by pathogens where both FtsZ function and membrane integrity are critical for community development.

In Vivo Proof-of-Concept Studies for Broad-Spectrum Infections

Given its demonstrated in vivo efficacy in a mouse model [1], MA220607 is a suitable candidate for preclinical studies exploring treatments for systemic or localized infections. It can serve as a reference compound for evaluating the in vivo performance of novel antibacterial candidates. Its broad-spectrum activity, especially its potency against Gram-negative bacteria, makes it a valuable asset for research programs targeting challenging infections like those caused by Acinetobacter baumannii or Escherichia coli.

Resistance Development and Evolutionary Biology Studies

MA220607 exhibits a low frequency of resistance due to its dual-targeting mechanism [1]. This makes it a powerful tool for studying the evolutionary pressures bacteria face when confronted with a multi-faceted chemical threat. Researchers can use MA220607 in serial passaging experiments to compare the emergence, types, and costs of resistance mutations against those selected by single-target antibiotics, providing fundamental insights into antimicrobial resistance evolution.

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